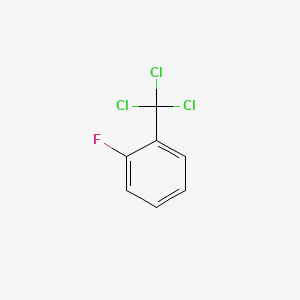

2-Fluorobenzotrichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLVSNNSOWDQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060075 | |

| Record name | 2-Fluorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-98-2 | |

| Record name | 1-Fluoro-2-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-2-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzotrichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-fluoro-α,α,α-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 2 Fluorobenzotrichloride

Strategic Approaches to Fluorobenzotrichloride Synthesis

The creation of 2-Fluorobenzotrichloride can be broadly categorized into two main strategies: direct synthesis from fluorinated precursors and multi-step pathways that build the molecule through a series of functional group transformations.

Direct Fluorination Techniques

A primary and direct method for synthesizing this compound is through the free-radical chlorination of 2-fluorotoluene (B1218778). This process typically involves treating 2-fluorotoluene with gaseous chlorine under photochemical conditions. google.com The use of ultraviolet (UV) light initiates the homolytic cleavage of chlorine molecules, generating chlorine radicals. These highly reactive radicals then abstract hydrogen atoms from the methyl group of 2-fluorotoluene in a stepwise fashion, leading to the formation of the trichloromethyl group.

This side-chain chlorination can be optimized to achieve high selectivity and near-total conversion of the starting material. google.com For instance, employing a batch circulation system where the alkyl-aromatic compound is continuously passed through a photochlorination reactor allows for progressive chlorination. google.com This method is effective for producing benzotrichloride (B165768) and its nucleus-halogenated derivatives. google.com While effective, the process requires careful control of reaction conditions to prevent over-chlorination or undesired chlorination on the aromatic ring. Recent advancements have focused on developing selective photochemical monochlorination of 2-fluorotoluene in continuous flow processes, which helps in minimizing the formation of dichlorinated by-products. acs.orgvapourtec.com

Multi-step Synthetic Sequences

Multi-step syntheses provide alternative routes to this compound and its precursors, often allowing for greater control over regioselectivity. These sequences involve the transformation of various functional groups on the aromatic ring.

Nitration represents a fundamental step in the functionalization of aromatic compounds. In the context of synthesizing intermediates for this compound, the nitration of 2-fluorotoluene is a well-studied reaction. This electrophilic aromatic substitution typically yields a mixture of isomers, with the directing effects of the fluorine and methyl groups influencing the position of the incoming nitro group.

Research has shown that nitrating 2-fluorotoluene with a mixture of nitric acid and sulfuric acid is a common method. The reaction can also be performed with nitric acid in the presence of various solid acid catalysts, which offers a more environmentally friendly and regioselective alternative to traditional mixed-acid nitration. The use of catalysts like MoO₃/SiO₂ has been shown to influence conversion and selectivity significantly.

Table 1: Nitration of 2-Fluorotoluene with 70% Nitric Acid over Various Solid Catalysts

| Catalyst | Conversion (%) | Selectivity for 2-fluoro-5-nitrotoluene (B1294961) (%) | Selectivity for 2-fluoro-3-nitrotoluene (B1317587) (%) | Selectivity for 2-fluoro-4-nitrotoluene (B45272) (%) | Selectivity for 2-fluoro-6-nitrotoluene (B1294474) (%) |

|---|---|---|---|---|---|

| MoO₃/SiO₂ | 55.2 | 88.9 | 2.7 | 3.2 | 5.2 |

| Fe/Mo/SiO₂ | 54.9 | 84.7 | 4.1 | 8.4 | 2.8 |

Data sourced from studies on fluorotoluene nitration.

The nitro-substituted fluorotoluene isomers produced in the nitration step can be readily converted to their corresponding amino compounds through reduction. This transformation is a crucial step in many synthetic pathways as the resulting amino group is a versatile functional handle for further reactions. The reduction of the nitro group to an amino group is typically achieved using reducing agents like hydrogen gas with a palladium on carbon catalyst or chemical reducing agents such as tin(II) chloride. This creates fluorinated aniline (B41778) derivatives, which are key precursors for diazotization reactions.

Aryl amines, such as those produced from the reduction of nitro-fluorotoluenes, can be converted into aryl diazonium salts. This is accomplished by treating the aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, a process known as diazotization. numberanalytics.com Arenediazonium salts are highly valuable intermediates because the diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas), making the aromatic ring susceptible to nucleophilic substitution. libretexts.org

This reactivity is harnessed in the Sandmeyer reaction , where a copper(I) salt catalyzes the replacement of the diazonium group with a halide or pseudohalide. libretexts.orgwikipedia.org This reaction provides a powerful method for introducing a variety of functional groups onto an aromatic ring that may not be achievable through direct substitution. organic-chemistry.org

A specific application of the Sandmeyer reaction is the synthesis of aryl bromides from aryl diazonium salts using a copper(I) bromide catalyst. wikipedia.org This methodology is integral to the synthesis of various brominated aromatic compounds.

A representative multi-step synthesis that employs this strategy is the preparation of 2-bromo-5-fluorobenzotrifluoride (B1268043). The synthesis begins with the nitration of m-fluorobenzotrifluoride. The resulting nitro compound is then reduced to form an amino group. Finally, the amino group undergoes diazotization, and the subsequent Sandmeyer bromination using cuprous bromide and hydrobromic acid yields the target 2-bromo-5-fluorobenzotrifluoride with high purity.

Diazotization and Halogenation Reactions

Chlorination through Diazotization

The introduction of a chlorine atom onto an aromatic ring via a diazonium salt intermediate is a well-established transformation in organic synthesis, broadly categorized under Sandmeyer or related reactions. rccostello.comvapourtec.com This method is particularly useful for synthesizing substitution patterns that are not easily achievable through direct electrophilic substitution. rsc.org The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion, often with the aid of a copper(I) catalyst. rccostello.comvapourtec.com

A plausible synthetic route to this compound using this methodology would likely commence with a suitable precursor, such as an amino-substituted fluorobenzotrichloride. While direct literature on the synthesis of this compound is scarce, a strong analogy can be drawn from the synthesis of structurally similar compounds like 2-bromo-5-fluorobenzotrifluoride. warwick.ac.ukresearchgate.netgoogle.com In this analogous synthesis, 5-fluoro-2-aminobenzotrifluoride is treated with hydrobromic acid and sodium nitrite in the presence of cuprous bromide to yield the corresponding bromo derivative. warwick.ac.ukresearchgate.net

Following this analogy, the synthesis of this compound would likely start from 2-fluoro-?-aminobenzotrichloride. This precursor would undergo diazotization under acidic conditions, typically using sodium nitrite and hydrochloric acid, to form the corresponding diazonium chloride salt. Subsequent treatment with a copper(I) chloride catalyst would facilitate the displacement of the diazonium group by a chlorine atom, yielding this compound. The reaction is a radical-nucleophilic aromatic substitution. rccostello.comvapourtec.com

Table 1: Key Reactants and Conditions in Analogous Diazotization Reactions

| Reactant/Condition | Role/Description | Reference |

| Primary Aromatic Amine | Starting material containing the amino group to be replaced. | warwick.ac.uk |

| Sodium Nitrite (NaNO₂) | Reagent used to form nitrous acid in situ for diazotization. | warwick.ac.ukgoogle.com |

| Hydrochloric Acid (HCl) | Provides the acidic medium and the chloride nucleophile. | researchgate.net |

| Copper(I) Chloride (CuCl) | Catalyst for the Sandmeyer reaction. rccostello.comvapourtec.com | rccostello.comvapourtec.com |

| Low Temperature (0-5 °C) | Maintained during diazotization to ensure stability of the diazonium salt. | warwick.ac.uk |

Regioselectivity Control in Synthetic Pathways

Achieving the desired substitution pattern, or regioselectivity, is a critical aspect of synthesizing complex aromatic compounds. In the context of this compound, this involves ensuring the placement of the fluorine atom at the C2 position and the trichloromethyl group at the C1 position, along with any other required substitutions.

Directed Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orggoogle.com This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. acs.orggoogle.com The resulting aryllithium species can then react with an electrophile to introduce a substituent at the targeted position. acs.org

While direct application of DoM for the synthesis of this compound is not extensively documented, the principles can be applied to its potential precursors. For instance, if a synthetic route involves building the molecule from a simpler fluorinated aromatic, a DMG could be used to introduce a functional group that is later converted to the trichloromethyl group. The fluorine atom itself can act as a moderate directing group. acs.org The hierarchy of directing metalation groups has been established through competition experiments, with groups like amides and carbamates being particularly strong. acs.orgrsc.org

Protective Group Chemistry

Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from reacting in subsequent steps. researchgate.netresearchgate.net This strategy is crucial for achieving chemoselectivity in multi-step syntheses. researchgate.net

In a hypothetical synthesis of this compound, protecting groups could be employed to ensure the regiochemical outcome of certain reactions. For example, if the synthesis starts from a molecule with multiple reactive sites, a protecting group could be used to block one site while a transformation is carried out at another. A patent describing the synthesis of 2-bromo-5-fluorobenzotrifluoride mentions the use of an amino protecting group during a bromination step to control the position of the incoming bromine atom. mdpi.com Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), which can be removed under specific acidic or basic conditions, respectively. researchgate.net The choice of protecting group is critical and must be stable under the reaction conditions and easily removable without affecting other parts of the molecule. researchgate.net

Advanced Synthetic Techniques and Process Intensification

Modern chemical synthesis increasingly focuses on process intensification, which aims to make chemical processes safer, more efficient, and more sustainable. rccostello.com This often involves the use of advanced reactor technologies.

Continuous-Flow Reactor Systems in Fluorobenzotrichloride Synthesis

Continuous-flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, fast, or involve hazardous reagents. researchgate.netrsc.org The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to better temperature control and improved selectivity. researchgate.netrsc.org

The synthesis of benzotrichloride and its derivatives through photochlorination of toluene (B28343) is a process that can be significantly intensified using continuous-flow systems. rccostello.comvapourtec.com These reactions are often catalyzed by UV light and can be difficult to control in large batch reactors. rccostello.com Continuous-flow photochemical reactors allow for precise control over irradiation time and temperature, leading to higher yields and selectivities. vapourtec.com

Microreactors and millireactors are types of continuous-flow reactors with channel dimensions in the micrometer and millimeter range, respectively. These reactors offer enhanced control over reaction parameters due to their small scale. mdpi.comresearchgate.netresearchgate.net

The halogenation of organic compounds, a key step in the potential synthesis of this compound, is well-suited for microreactor technology. researchgate.netresearchgate.netrsc.org The use of microreactors can lead to safer handling of hazardous reagents like elemental halogens and can improve the selectivity of the reaction by minimizing side product formation. researchgate.netrsc.org For instance, the photochlorination of toluene derivatives has been successfully demonstrated in microreactors, showing a significant acceleration of the reaction rate compared to batch processes. rsc.orgresearchgate.net

Millireactors, being larger than microreactors, offer a bridge between laboratory-scale synthesis and industrial production. acs.org They provide higher throughput while still maintaining good process control. warwick.ac.ukacs.org The synthesis of fine chemicals, including halogenated aromatics, can benefit from the use of catalyst-coated tube millireactors, which can improve reaction efficiency and selectivity. warwick.ac.uk

Enhanced Mass and Heat Transfer in Flow Systems

The transition from traditional batch reactors to continuous-flow systems represents a significant leap forward in the synthesis of chemical intermediates like this compound and its precursors. Flow chemistry offers inherent advantages in managing reaction conditions, particularly for highly exothermic processes such as nitration and halogenation, which are often key steps in the synthetic route. mdpi.comvapourtec.com The high surface-area-to-volume ratio in microreactors or millireactors facilitates superior control over heat transfer, mitigating the risks of thermal runaways and the formation of unwanted byproducts that can arise from localized hot spots in large batch vessels. mdpi.com

A pertinent example is the nitration of 3-fluorobenzotrifluoride (B140190) to produce 5-fluoro-2-nitrobenzotrifluoride (B123530), a direct precursor that can be further transformed into fluorobenzotrichloride derivatives. researchgate.net In a continuous-flow millireactor, this process demonstrates significantly higher efficiency and better impurity control compared to batch processing. researchgate.netresearchgate.net The enhanced mass transfer in flow systems, characterized by shorter diffusion distances and the creation of secondary flows in serpentine (B99607) channels, ensures a more uniform mixing of reactants. researchgate.net This leads to more consistent product quality and higher process efficiency. researchgate.net Computational fluid dynamics (CFD) have been employed to design and optimize mixers with specialized structures, such as triangular-notched rectangular baffles, which have been shown to dramatically increase mixing efficiency and heat transfer, making the process scalable while maintaining performance. researchgate.netresearchgate.net This level of control is crucial for optimizing the synthesis of fine chemicals where purity and safety are critical. researchgate.net

Catalytic Approaches in Fluorobenzotrichloride Production

The synthesis of fluorinated benzotrichloride derivatives is heavily reliant on catalytic methods to ensure high selectivity and yield. Various transition metals have been employed to catalyze key transformations, including carbon-carbon bond formation, reduction of functional groups, and directed halogenation.

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in cross-coupling reactions for the synthesis of complex organic molecules, including precursors to this compound. sigmaaldrich.com These catalysts are particularly effective in forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For instance, in the synthesis of 2-bromo-5-fluorobenzotrifluoride, a compound structurally related to the target molecule, palladium complexes play a crucial role. google.comgoogle.com

One documented method involves the bromination of trifluorotoluene using a combination of potassium bromide, cuprous bromide, and a palladium catalyst in sulfuric acid. google.comgoogle.com Various palladium catalysts have been shown to be effective, with [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl₂(dppf)) being a preferred choice. google.com The use of such catalysts facilitates regioselective halogenation with high efficiency and minimal side products.

Below is a table summarizing research findings on palladium-catalyzed bromination of trifluorotoluene:

| Catalyst | Sulfuric Acid Conc. | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| [1,1'-bis(diphenylphosphino)ferrocene]Palladium dichloride (PdCl₂(dppf)) | 60% | 8 hours | 96.3% | google.com |

| [1,1'-bis(diphenylphosphino)ferrocene]Palladium dichloride (PdCl₂(dppf)) | 80% | 6 hours | 92.1% | google.com |

| Bis(triphenylphosphine)palladium chloride (PdCl₂(PPh₃)₂) | 30% | 8 hours | 98.7% | google.com |

Raney Nickel Catalysis in Reduction Steps

Raney Nickel is a widely used heterogeneous catalyst known for its high activity and stability in industrial hydrogenation processes. wikipedia.orgacs.org It is particularly effective for the reduction of nitro compounds to amines, a common step in the synthesis of substituted aromatic compounds. acs.org

In a multi-step synthesis of 2-bromo-5-fluorobenzotrifluoride, Raney Nickel is employed to reduce 5-fluoro-2-nitrobenzotrifluoride to 5-fluoro-2-aminobenzotrifluoride. google.com This catalytic hydrogenation step is noted for being a clean reduction pathway where the catalyst can be recycled, improving the cost-efficiency and environmental profile of the process. google.com The reaction proceeds under mild conditions, typically with hydrogen gas at a controlled temperature and pressure, to achieve a high-purity intermediate that is suitable for subsequent transformations like diazotization and halogenation. google.com The porous, sponge-like structure of Raney Nickel provides a large surface area for the reaction, contributing to its high catalytic activity. wikipedia.orgesrf.fr

Copper(I) Bromide in Halogenation

Copper(I) bromide (CuBr) is a key reagent in halogenation reactions, particularly in Sandmeyer-type reactions for introducing bromine onto an aromatic ring. google.com This method is a cornerstone in the synthesis of aryl bromides from aryl amines.

Following the Raney Nickel-catalyzed reduction of the nitro group, the resulting 5-fluoro-2-aminobenzotrifluoride is converted to the target 2-bromo-5-fluorobenzotrifluoride via diazotization followed by bromination. google.com In this step, the amino group is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt, which is then reacted with cuprous bromide. This provides a mild and highly selective method for introducing the bromine atom at the desired position, yielding the final product with high purity (>98%). google.com Copper(I) bromide is also used in conjunction with palladium catalysts in direct bromination reactions of trifluorotoluene, acting as part of a catalytic system to produce brominated intermediates. google.comgoogle.com

Cobalt-Catalyzed Borylation of Fluorinated Arenes

Modern synthetic strategies increasingly utilize C-H activation and borylation reactions to create functionalized aromatic compounds. Cobalt-catalyzed borylation of fluorinated arenes has emerged as a powerful method for introducing a boryl group (like B₂Pin₂) with high regioselectivity. nih.govnih.gov This reaction is significant because the boryl group can be subsequently converted into a wide range of other functional groups.

Studies have shown that cobalt complexes, particularly with bis(phosphino)pyridine (PNP) ligands, exhibit a unique and high selectivity for C-H borylation at the position ortho to a fluorine substituent on the aromatic ring. nih.govnih.gov This ortho-to-fluorine selectivity is attributed to a thermodynamic preference for the formation of cobalt-aryl bonds adjacent to fluorinated sites, a phenomenon known as the ortho-fluorine effect. nih.govnih.gov The mechanism involves a fast and reversible C(sp²)–H oxidative addition of the fluorinated arene to a cobalt(I)-boryl complex, with the formation of the ortho-fluoroaryl cobalt intermediate being the selectivity-determining step. nih.govnih.gov For substrates like 3-fluorobenzotrifluoride, this catalytic system can facilitate C-H activation, providing a pathway to 2-substituted-5-fluorobenzotrifluoride derivatives. acs.orgprinceton.edu

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yield and purity in the synthesis of this compound and its precursors requires careful optimization of various reaction parameters. whiterose.ac.uk These variables include temperature, reaction time, solvent systems, and the stoichiometry of reactants and catalysts. whiterose.ac.uk

Patented industrial methods for the synthesis of 2-bromo-5-fluorobenzotrifluoride from m-fluorobenzotrifluoride provide specific examples of optimized conditions. These processes often use a composite catalyst system in sulfuric acid. By controlling the reaction temperature at ambient or near-ambient levels and adjusting the ratio of reactants, high conversion rates and yields can be achieved. For example, one method reports a yield of over 90% and purity above 99% by reacting for 5-6 hours at normal temperature and pressure. patsnap.com Another patent specifies reaction temperatures between 20-55°C and details the weight ratios of the raw material to the catalyst, achieving yields greater than 91%. google.com

The following interactive table summarizes optimized parameters from various synthetic methods for producing 2-bromo-5-fluorobenzotrifluoride, a close analog to the target compound.

| Starting Material | Key Reagents/Catalyst System | Temperature | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| m-fluorobenzotrifluoride | Bromine, H₂SO₄, Composite Catalyst (Ammonium bromide, bromosuccinimide, tetrabutylammonium (B224687) bromide) | Normal Temperature | 5-6 hours | >90.0% | >99.0% | patsnap.com |

| m-fluorobenzotrifluoride | Bromine, H₂SO₄, Composite Catalyst (lithium bromide, iron bromide, Tetrabutylammonium bromide) | 20-55°C | Not Specified | >91.1% | Not Specified | google.com |

| 5-fluoro-2-aminobenzotrifluoride | HBr, CuBr, NaNO₂ | 5°C then Room Temp | 1.5-2.5 hours | 76.1% | >98% | |

| Trifluorotoluene | KBr, CuBr, PdCl₂(dppf), 60% H₂SO₄ | Room Temperature | 8 hours | 96.3% | Not Specified | google.com |

Temperature Control in Reaction Progression

Temperature is a critical parameter in the synthesis of this compound and its derivatives. During the photochlorination of 2-chloro-4-fluorotoluene, a precursor, careful temperature control is necessary to prevent over-chlorination and the formation of unwanted side products. Similarly, in the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride, the reaction temperature is meticulously maintained. For instance, the dropwise addition of 2-chloro-4-fluorobenzotrichloride to a nitrating mixture of concentrated sulfuric and nitric acids is carried out at temperatures ranging from -2°C to 2°C. patsnap.com Following the addition, the mixture is kept at this low temperature for a short period to ensure the reaction proceeds to completion without degradation of the product. patsnap.com

In other synthetic pathways, such as the nitration of m-fluorobenzotrifluoride, the initial reaction mixture is cooled to below 10°C, and the temperature is not allowed to exceed 25°C during the addition of the nitrating agents. The subsequent hydrolysis of the trichloromethyl group in derivatives like 2-chloro-6-fluorobenzotrichloride (B1594098) to form the corresponding benzoic acid is conducted at elevated temperatures, around 180°C, in the presence of a catalyst.

Table 1: Temperature Conditions in Synthesis Reactions

| Reaction Step | Reactants | Temperature | Outcome |

| Photochlorination | 2-chloro-4-fluorotoluene, Chlorine gas | Carefully controlled | Prevents over-chlorination |

| Nitration | 2-chloro-4-fluorobenzotrichloride, Mixed acids | -2°C to 2°C | High purity 2-chloro-4-fluoro-5-nitrobenzotrichloride |

| Nitration | m-fluorobenzotrifluoride, Mixed acids | Below 10°C, not exceeding 25°C | 5-fluoro-2-nitrobenzotrifluoride |

| Hydrolysis | 2-chloro-6-fluorobenzotrichloride, Water, Catalyst | 180°C | 2-chloro-6-fluorobenzoic acid |

Molar Ratios of Reactants and Solvents

The molar ratios of reactants and solvents are fundamental to optimizing the yield and purity of this compound and its subsequent products. In the nitration of 2-chloro-4-fluorobenzotrichloride, specific mass ratios of the reactant to the nitrating acids are employed. For example, 25.0g (0.10 mol) of 2-chloro-4-fluorobenzotrichloride is reacted with a mixed acid prepared from 26.0g of 98% concentrated sulfuric acid and 26.0g of 98% concentrated nitric acid. patsnap.com This corresponds to a mass ratio of the sulfonitric mixture to 2-chloro-4-fluorobenzotrichloride that is preferably in the range of 1.5:1 to 2:1. google.com

The use of halogenated organic solvents is also a key aspect, with the weight ratio of the solvent to 2-chloro-4-fluorobenzotrichloride typically ranging from 1:1 to 10:1, and more preferably between 3:1 and 6:1. google.com In the synthesis of related compounds, such as 2-bromo-5-fluorobenzotrifluoride, the molar ratio of raw material to bromine is noted as 1:0.5. google.com For the synthesis of 2-bromo-5-fluorobenzotrifluoride from trifluorotoluene, the molar ratio of trifluorotoluene to sulfuric acid, potassium bromide, cuprous bromide, and a catalyst is given as 1.0 : (20-50) : (1-5) : (1-5) : (0.01-0.1). google.com

Table 2: Molar and Weight Ratios in Synthesis

| Reactants/Solvents | Molar/Weight Ratio | Reaction |

| Sulfonitric mixture : 2-chloro-4-fluorobenzotrichloride | 1.5:1 to 2:1 (weight) | Nitration |

| Halogenated organic solvent : 2-chloro-4-fluorobenzotrichloride | 3:1 to 6:1 (weight) | Nitration/Purification |

| Raw material : Bromine | 1:0.5 (molar) | Bromination |

| Trifluorotoluene : H₂SO₄ : KBr : CuBr : Catalyst | 1.0 : (20-50) : (1-5) : (1-5) : (0.01-0.1) (molar) | Bromination |

Reaction Time and Purity Considerations

For instance, in the synthesis of 2-bromo-5-fluorobenzotrifluoride, after a low-temperature reaction for 30 minutes, the mixture is stirred at room temperature for 1-2 hours until gas evolution ceases, indicating the completion of the reaction. The purity of the product is then confirmed, often by gas chromatography, to be greater than 98%. google.com Purity is a significant concern, as impurities can affect the efficacy and safety of the final products in which this compound is used as an intermediate. Purification methods such as distillation or recrystallization are often employed to remove unreacted starting materials and side products.

Table 3: Reaction Time and Resulting Purity

| Reaction | Duration | Purity |

| Nitration of 2-chloro-4-fluorobenzotrichloride | 1.5 hours (addition) + 10 min | 91.98% - 92.50% |

| Diazotization and Bromination | 30 min (low temp) + 1-2 hours (room temp) | >98% |

Recycling and Reusability of Catalysts

The recycling and reusability of catalysts are important for both economic and environmental reasons in chemical synthesis. unirc.it In the synthesis of related fluorinated and chlorinated compounds, catalysts such as Raney nickel are used for hydrogenation reactions and can be recycled. The ability to reuse a catalyst multiple times without a significant loss in its activity is a key goal in developing sustainable synthetic processes. mdpi.com

While specific details on the recycling of catalysts used directly in the synthesis of this compound are not extensively documented in the provided context, the principles of catalyst recycling are broadly applicable. For example, in Suzuki coupling reactions, which are also used in pharmaceutical synthesis, significant research has gone into developing recyclable transition metal catalysts. mdpi.com These catalysts can be separated from the reaction mixture and reused in subsequent runs, minimizing waste and reducing costs. mdpi.com The filtrate and washing water from certain reaction steps can also be recovered and recycled. patsnap.com The development of methods for the efficient separation and recycling of catalysts is an ongoing area of research. unirc.it

Chemical Reactivity and Mechanistic Studies of 2 Fluorobenzotrichloride

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 2-Fluorobenzotrichloride is significantly influenced by the electronic properties of the existing fluoro and trichloromethyl groups. These reactions involve an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. chemistrytalk.orgmsu.edu

Influence of Fluoro and Trichloromethyl Groups on Reactivity

The reactivity of an aromatic ring towards electrophiles is determined by the electron-donating or electron-withdrawing nature of its substituents. chemistrytalk.orgwikipedia.orgaakash.ac.in In this compound, both the fluorine atom and the trichloromethyl group act as deactivating groups, making the aromatic ring less reactive than benzene towards electrophilic attack. msu.eduaakash.ac.instackexchange.com

Trichloromethyl Group (-CCl₃): This group is strongly electron-withdrawing due to the powerful inductive effect of the three chlorine atoms. wikipedia.org It does not possess a resonance effect. wikipedia.org This strong -I effect significantly reduces the electron density of the aromatic ring, making it a strong deactivating group. The deactivation is most pronounced at the ortho and para positions, which means this group directs incoming electrophiles to the meta position. wikipedia.org

The combined presence of these two deactivating groups makes the aromatic ring of this compound highly electron-deficient and thus significantly less susceptible to electrophilic attack compared to benzene.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Fluoro (-F) | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| Trichloromethyl (-CCl₃) | Strongly withdrawing | None | Strongly Deactivating | Meta |

Aroylation Reactions

Aroylation, a specific type of Friedel-Crafts acylation, involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comchemguide.co.uk This reaction is a classic example of electrophilic aromatic substitution. wikipedia.org

However, a significant limitation of the Friedel-Crafts reaction is its failure with strongly deactivated aromatic rings. youtube.com The acyl group itself is a deactivating group, which helps to prevent multiple substitutions on the product. chemguide.co.ukyoutube.com Because the this compound ring is already heavily deactivated by the combined electron-withdrawing effects of both the fluoro and trichloromethyl groups, it is rendered highly unreactive towards the electrophilic attack required for Friedel-Crafts aroylation. Consequently, this reaction is generally not a viable synthetic route for the further functionalization of this compound.

Nucleophilic Substitution Reactions

In contrast to its low reactivity in electrophilic substitutions, the electron-deficient nature of the this compound ring makes it susceptible to Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.comlibretexts.org This type of reaction involves a nucleophile attacking the aromatic ring and replacing a leaving group. masterorganicchemistry.comyoutube.com

Displacement of Halogen Atoms

Nucleophilic attack can occur at two primary locations in this compound: the carbon atom bearing the fluorine on the aromatic ring, or the carbon of the trichloromethyl group.

Displacement of Fluorine: The fluorine atom on the aromatic ring can be displaced via the SₙAr addition-elimination mechanism. libretexts.org This pathway is viable only when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgstackexchange.comdoubtnut.com In this compound, the trichloromethyl group at the ortho position provides this necessary stabilization.

Displacement of Chlorine: The chlorine atoms on the trichloromethyl group are benzylic and can be displaced by nucleophiles. The hydrolysis of benzotrichloride (B165768) derivatives to their corresponding benzoic acids is a well-established industrial process.

Role of Fluorine as a Leaving Group

In Sₙ1 and Sₙ2 reactions, fluoride (B91410) is typically a poor leaving group because of the high strength of the carbon-fluorine bond. doubtnut.com However, in nucleophilic aromatic substitution, the reactivity order for halogens is often reversed: F > Cl > Br > I. masterorganicchemistry.comlibretexts.org

Table 2: Relative Reactivity of Halogens as Leaving Groups

| Reaction Type | General Reactivity Order | Rate-Determining Step |

|---|---|---|

| Sₙ1 / Sₙ2 | I > Br > Cl > F | Carbon-Halogen bond cleavage |

| SₙAr | F > Cl > Br > I | Nucleophilic attack on the ring |

Reactions with Various Nucleophiles (e.g., Alkali Metal Hydroxides, Amines)

Reactions with Alkali Metal Hydroxides: The reaction of this compound with alkali metal hydroxides, such as sodium hydroxide, primarily results in the hydrolysis of the trichloromethyl group. This reaction proceeds to form 2-fluorobenzoic acid. The displacement of the aromatic fluorine by a hydroxyl group is also possible but typically requires more forcing conditions (i.e., high temperature and pressure).

Reactions with Amines: The reaction with amines, known as ammonolysis, can also occur. wikipedia.org For example, reacting this compound with ammonia (B1221849) or primary/secondary amines can lead to the substitution of the chlorine atoms. wikipedia.orgdoubtnut.comaskfilo.com Depending on the reaction conditions and the nature of the amine, this can result in the formation of various nitrogen-containing derivatives. The reaction of primary amines with similar compounds can yield isothiocyanates under specific conditions. cas.cnresearchgate.net

Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound. This reaction is feasible due to the specific arrangement of its functional groups. The aromatic ring, typically nucleophilic, becomes susceptible to attack by nucleophiles because it is rendered electron-deficient by powerful electron-withdrawing groups wikipedia.orglibretexts.org.

In the case of this compound, the trichloromethyl (-CCl₃) group acts as a potent electron-withdrawing substituent. Its position ortho to the fluorine atom is critical for activating the ring towards nucleophilic attack nih.gov. The reaction proceeds via an addition-elimination mechanism. The process begins with the nucleophile attacking the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex nih.govyonedalabs.com. The negative charge of this intermediate is delocalized across the aromatic system and is significantly stabilized by the ortho -CCl₃ group. In the final step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored yonedalabs.com.

A notable characteristic of the SNAr mechanism is the leaving group trend, which is often F > Cl > Br > I. This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack, which accelerates the reaction wikipedia.orglibretexts.org.

Ion-Pair SN2 Processes

While the primary mechanism on the aromatic ring is SNAr, the principles of ion-pairing, often discussed in the context of SN2 reactions, are relevant to understanding the nature of the attacking nucleophile. Nucleophiles in solution, particularly in less polar solvents, can exist as free ions, solvent-separated ion pairs (SSIP), or contact ion pairs (CIP) google.comyoutube.com.

A contact ion pair consists of a nucleophilic anion and its counter-cation in direct contact, which can reduce the nucleophilicity of the anion due to Coulombic attraction. In contrast, in a solvent-separated ion pair, solvent molecules surround and separate the cation and anion, rendering the nucleophile "naked" and more reactive google.com.

In the context of an SNAr reaction with this compound, the reactivity of a given nucleophile can be significantly influenced by its ionic state. For the reaction to proceed efficiently, the nucleophile must be sufficiently reactive to attack the electron-poor aromatic ring. The formation of a more reactive "naked" nucleophile, achieved by using solvents or additives that promote the separation of ion pairs, can enhance the reaction rate. Therefore, while the substitution on the ring is not an SN2 process, the principles governing the nucleophile's activity, including ion-pairing effects, are crucial for the reaction's success.

Role of Solvents and Catalysts in SN2 Reactivity

The choice of solvent is critical in nucleophilic aromatic substitution reactions. Polar aprotic solvents are generally preferred as they can solvate the cation effectively while leaving the anion (the nucleophile) relatively free and highly reactive nih.gov. This enhances the nucleophile's ability to attack the activated ring of this compound.

Bases are often used in these reactions, serving either to deprotonate a neutral nucleophile (like an alcohol or amine) to generate a more potent anionic nucleophile, or to act as a catalyst. For instance, tertiary amines and carbonates are common auxiliary bases nih.gov. In some cases, phase-transfer catalysts can be employed to transport the nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved, facilitating the reaction.

| Solvent | Abbreviation | Type | Key Property |

|---|---|---|---|

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Excellent at solvating cations, enhancing nucleophilicity. |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High dielectric constant, good for dissolving polar and nonpolar compounds. |

| Acetonitrile | MeCN | Polar Aprotic | Commonly used, though less polar than DMSO or DMF. |

| Ethanol | EtOH | Polar Protic | Can act as a nucleophile itself but also solvates both ions, potentially reducing nucleophilicity through hydrogen bonding. |

Oxidation and Reduction Reactions

The reactivity of this compound in redox reactions is dominated by the trichloromethyl group.

Oxidation: The primary oxidation reaction for benzotrichlorides is hydrolysis. In the presence of water, this compound rapidly hydrolyzes to form 2-Fluorobenzoic acid and hydrochloric acid wikipedia.org. This transformation is a formal oxidation at the benzylic carbon. The reaction is often facilitated by Lewis acids google.com. This hydrolysis is a key synthetic route for producing substituted benzoic acids from toluenes via exhaustive free-radical chlorination followed by hydrolysis chemcess.com. The synthesis of 2-Fluorobenzoic acid is a well-documented process, often starting from precursors that can be derived from this compound orgsyn.orgchemicalbook.comarkat-usa.org.

Reduction: The reduction of the -CCl₃ group can proceed stepwise to yield 2-Fluorobenzal chloride (-CHCl₂), 2-Fluorobenzyl chloride (-CH₂Cl), or fully back to the methyl group of 2-Fluorotoluene (B1218778) (-CH₃). These reductions can be achieved through methods like catalytic hydrogenation, although conditions must be carefully controlled to avoid reduction of the aromatic ring or cleavage of the C-F bond imperial.ac.ukyoutube.com. Such functional group interconversions are fundamental in organic synthesis for manipulating the oxidation state of the benzylic carbon imperial.ac.uk.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, though their application to a substrate like this compound presents specific challenges and opportunities based on its two distinct types of carbon-halogen bonds nih.govsigmaaldrich.com. The molecule contains a C(sp²)-F bond on the aromatic ring and three C(sp³)-Cl bonds on the side chain.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate wikipedia.orgyonedalabs.com.

The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile to form a Pd(II) complex libretexts.org.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide youtube.com.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst libretexts.org.

When considering this compound as a substrate:

C-F Bond Coupling: The C-F bond is generally the least reactive in palladium-catalyzed cross-coupling reactions due to its high bond strength. While methods for C-F activation exist, they are less common than for other halogens.

C-Cl Bond Coupling: The C(sp³)-Cl bonds of the trichloromethyl group could potentially undergo coupling. However, cross-coupling with sp³-hybridized electrophiles can be more challenging than with sp² centers and may be complicated by side reactions like β-hydride elimination (though not possible in this specific case) nih.gov. It is more plausible that one of the chlorine atoms could be replaced in a coupling reaction, potentially leading to a dichloromethyl-coupled product, though no specific examples are readily available. A more common synthetic strategy would involve first converting the -CCl₃ group to a more suitable functional group for coupling chemcess.com.

| Component | Role in Reaction | Example |

|---|---|---|

| Electrophile | Provides one of the carbon fragments (contains leaving group). | Aryl Bromide, Aryl Chloride |

| Nucleophile | Provides the other carbon fragment. | Arylboronic Acid, Alkylboronic Ester |

| Catalyst | Facilitates the C-C bond formation. | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron species for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

Photochemical Reactions

The photochemistry of this compound is primarily associated with the free-radical reactions of the trichloromethyl group. The industrial synthesis of benzotrichloride itself is achieved through the exhaustive photochemical (free-radical) chlorination of toluene (B28343), a reaction initiated by UV light wikipedia.orgchemcess.comgoogle.com.

This indicates that the C-Cl bonds in the -CCl₃ group are susceptible to homolytic cleavage upon UV irradiation. The photolysis of this compound would likely generate a 2-fluoro-α,α-dichlorobenzyl radical (C₆H₄F-ĊCl₂) and a chlorine radical. This reactive radical intermediate can then participate in various subsequent reactions, such as hydrogen abstraction from a solvent, addition to an alkene, or dimerization. The presence of the fluorine atom on the ring is unlikely to dramatically alter this fundamental photochemical reactivity of the benzotrichloride moiety but may influence the stability and subsequent reactions of the generated radical species.

Photocycloaddition Reactions of this compound

While specific studies on the photocycloaddition reactions of this compound are not extensively documented in publicly available literature, its potential reactivity in such transformations can be inferred from the general principles of photochemical cycloadditions of aromatic compounds and the known electronic effects of its substituents. The presence of both a fluorine atom and a trichloromethyl group on the benzene ring is expected to significantly influence the course and outcome of these reactions.

Photocycloaddition reactions, particularly [2+2] cycloadditions, are photolytically-allowed processes that can occur between an excited state aromatic ring and an alkene, leading to the formation of a cyclobutane (B1203170) ring. The feasibility and regioselectivity of such reactions are governed by the electronic properties of the substituents on the aromatic ring.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. Research on other fluorinated aromatic compounds has shown that fluorine substitution can promote [2+2] photocycloaddition between a fluorophenyl group and an olefin. This enhanced reactivity is attributed to a greater reduction of aromaticity in the excited state of the fluorinated aromatic compound, making it more susceptible to cycloaddition.

Conversely, the trichloromethyl (-CCl3) group is also a potent electron-withdrawing group. In ground-state electrophilic aromatic substitution reactions, the -CCl3 group is known to be a strong deactivator of the benzene ring and a meta-director. While the directing effects in photochemical reactions can differ significantly from ground-state reactions, the strong electron-withdrawing nature of this group will undoubtedly play a crucial role in the photochemical behavior of this compound.

Given the combined electronic influence of these two powerful electron-withdrawing groups, it is plausible that this compound would exhibit unique reactivity in photocycloaddition reactions. The electron-deficient nature of the aromatic ring could enhance its interaction with electron-rich alkenes upon photochemical excitation.

Detailed mechanistic studies on analogous systems suggest that the photocycloaddition would likely proceed through an excited triplet state of the aromatic compound, leading to a diradical intermediate which then collapses to form the cyclobutane product. The regiochemistry of the addition would be influenced by the stability of this diradical intermediate, which in turn is affected by the positions of the fluoro and trichloromethyl substituents.

Table 1: Predicted Parameters for the Photocycloaddition of this compound with a Generic Alkene (R-CH=CH-R')

| Parameter | Predicted Outcome/Characteristic | Rationale |

| Reaction Type | [2+2] Photocycloaddition | Common photochemical reaction for aromatic compounds. |

| Required Conditions | UV irradiation | To promote the aromatic ring to an excited state. |

| Reactant (Alkene) | Likely more favorable with electron-rich alkenes | To facilitate interaction with the electron-deficient excited aromatic ring. |

| Key Intermediates | Excited triplet state, Diradical species | Typical mechanistic pathway for such photocycloadditions. |

| Influence of Fluorine | Promotes cycloaddition | Based on studies of other fluorinated aromatic compounds showing enhanced reactivity. |

| Influence of -CCl3 | Strong electron-withdrawing effect | Expected to significantly modify the electronic distribution of the excited state. |

| Potential Products | Substituted bicyclic compounds containing a cyclobutane ring | The core structure resulting from a [2+2] cycloaddition. |

Further empirical research, including detailed product analysis and computational studies, would be necessary to fully elucidate the specific pathways and outcomes of photocycloaddition reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of 2-Fluorobenzotrichloride at the atomic level, offering insights into the fluorine, proton, and carbon environments, as well as the molecule's dynamic behavior.

¹⁹F NMR for Fluorine Environment

¹H and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is predicted to show a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The four protons on the benzene (B151609) ring are chemically non-equivalent and will exhibit spin-spin coupling with each other and with the fluorine atom. This results in a unique splitting pattern that is characteristic of the substitution pattern on the benzene ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom bonded to the trichloromethyl group will appear at a characteristic downfield chemical shift. The carbon atoms of the aromatic ring will resonate in the typical aromatic region (approximately 110-160 ppm), with their specific chemical shifts influenced by the fluorine and trichloromethyl substituents. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹⁹F | Aromatic Region | Multiplet |

| ¹H | 7.0 - 8.0 | Multiplet |

| ¹³C (Aromatic) | 110 - 160 | Multiple Signals |

| ¹³C (-CCl₃) | Downfield Shift | Singlet |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Experimental verification is required for precise assignments.

Elucidation of Molecular Dynamics

The rotation around the single bond connecting the trichloromethyl (-CCl₃) group to the benzene ring can be a subject of interest in studying the molecular dynamics of this compound. Due to the steric bulk of the three chlorine atoms, this rotation may be hindered. Variable-temperature NMR spectroscopy is a key technique to investigate such dynamic processes. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. The analysis of these spectral changes allows for the determination of the rotational energy barrier.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Molecular Ion Peak Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to the molecular formula C₇H₄Cl₃F. The nominal molecular weight of this compound is approximately 212 g/mol . The most intense peak in the molecular ion region will correspond to the molecule containing the most abundant isotopes of its constituent atoms. The fragmentation pattern observed in the mass spectrum of this compound shows prominent peaks at m/z values of 177, 179, and 107 libretexts.org. The loss of a chlorine atom from the molecular ion would lead to a fragment with an m/z corresponding to [M-Cl]⁺. Given the molecular weight, the peaks at m/z 177 and 179 likely represent the loss of a chlorine atom from the molecular ion containing different chlorine isotopes.

Isotopic Pattern Analysis

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern arising from the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of multiple chlorine atoms leads to a complex cluster of peaks for the molecular ion and any chlorine-containing fragments. For a molecule with three chlorine atoms, the isotopic peaks will appear at M, M+2, M+4, and M+6, with relative intensities determined by the statistical probability of the different isotopic combinations. This unique isotopic signature is a powerful tool for confirming the presence of three chlorine atoms in the molecule.

Prominent Peaks in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 179 | [C₇H₄³⁷Cl₂F]⁺ |

| 177 | [C₇H₄³⁵Cl³⁷ClF]⁺ or [C₇H₄³⁵Cl₂F]⁺ |

| 107 | [C₇H₄F]⁺ |

Note: The assignments are based on common fragmentation patterns and require high-resolution mass spectrometry for definitive confirmation.

Identification of Unknown Compounds and Structural Determination

The process of elucidating the structure of an unknown chemical entity, or confirming the structure of a synthesized compound such as this compound, is a systematic process that integrates data from multiple spectroscopic sources. Each technique offers a unique piece of the structural puzzle, and their combined application provides a high degree of confidence in the final structural assignment.

Infrared (IR) and Raman spectroscopies are pivotal in identifying the functional groups present within a molecule. For this compound, these techniques would confirm the presence of the substituted benzene ring and provide evidence for the C-F and C-Cl bonds associated with the fluoro and trichloromethyl groups, respectively. The pattern of substitution on the benzene ring (ortho, meta, or para) also gives rise to characteristic absorption bands, particularly in the fingerprint region of the IR spectrum.

By comparing the obtained spectra with those of known compounds or with spectral libraries, a putative identification can be made. However, for unequivocal structure determination, a combination of these techniques is employed to build a self-consistent and comprehensive picture of the molecule's architecture.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This results in a unique spectrum that serves as a molecular "fingerprint."

The IR spectrum of this compound can be analyzed by assigning the observed absorption bands to specific vibrational modes of the molecule. The primary functional groups and structural features that give rise to characteristic IR absorptions in this compound are the aromatic ring, the carbon-fluorine bond, and the carbon-chlorine bonds of the trichloromethyl group.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene ring typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands can be indicative of the substitution pattern.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration results in a strong absorption band, typically found in the range of 1000-1400 cm⁻¹.

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds in the trichloromethyl group are expected to produce strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-1000 cm⁻¹ region, and the pattern of these bands is highly characteristic of the substitution pattern on the benzene ring. For an ortho-disubstituted benzene derivative like this compound, a strong band is typically observed in the 740-785 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| Aromatic C-H Out-of-Plane Bending | 740 - 785 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For organic molecules, the most significant electronic transitions are typically those involving π and non-bonding (n) electrons.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the conjugated π-system of the benzene ring. Benzene itself exhibits three absorption bands: two intense bands (E1 and E2) in the far-UV region and a weaker, fine-structured band (B-band) around 256 nm. These are all due to π → π* transitions.

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Both the fluorine atom and the trichloromethyl group are considered electron-withdrawing groups, which can influence the spectrum.

Bathochromic and Hypsochromic Shifts: Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths. However, the effect of halogens can be complex due to the interplay of their inductive and resonance effects.

Loss of Fine Structure: Substitution on the benzene ring often leads to a loss of the fine vibrational structure observed in the B-band of benzene, resulting in a broader absorption band.

For this compound, the presence of the fluoro and trichloromethyl substituents is expected to cause a shift in the B-band of benzene. The precise λmax would depend on the interplay of the electronic effects of both groups. The spectrum would primarily be used to confirm the presence of the substituted aromatic chromophore.

| Chromophore | Transition | Expected λmax Region (nm) |

| Substituted Benzene Ring | π → π* | ~250 - 270 |

Advanced Spectroscopic Techniques for Detailed Analysis

To gain even deeper insight into the molecular structure and vibrational properties of this compound, other advanced spectroscopic techniques can be employed.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a molecule. The selection rules for Raman spectroscopy are different from those for IR. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

For molecules with a center of symmetry, IR and Raman spectroscopy can be mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes will be active in both IR and Raman spectra. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring, which often give strong Raman signals. The C-Cl bonds are also expected to be strongly Raman active. This technique provides a confirmatory vibrational spectrum, adding another layer of certainty to the structural elucidation.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| C-Cl Symmetric Stretch | ~600 - 750 | Strong |

| C-F Stretch | 1000 - 1400 | Medium |

Time-Resolved Spectroscopy for Molecular Dynamics

Time-resolved spectroscopy is a powerful technique for observing the transient states and dynamic processes that occur in molecules following excitation, typically by a pulse of light. case.edu These methods allow researchers to track photophysical and photochemical events on timescales ranging from femtoseconds to milliseconds. researchgate.netvu.nl

For aromatic systems like substituted toluenes, time-resolved photoelectron spectroscopy has been instrumental in clarifying the nature of intramolecular vibrational-energy redistribution (IVR). aip.org In such experiments, a "pump" laser pulse excites the molecule to a specific vibrational level in an electronically excited state. A subsequent "probe" pulse, with a variable time delay, ionizes the molecule, and the kinetic energy of the ejected electron is measured. This allows for the observation of how energy flows from the initially excited mode into other vibrational modes over time. aip.org

A hypothetical time-resolved experiment on this compound could reveal the influence of the C-F and C-Cl bonds on the excited-state lifetime and relaxation pathways. The data from such an experiment would be crucial for understanding its photochemical stability and reactivity.

| Parameter | Typical Value for Aromatic Molecules | Potential Influence of Substituents in this compound |

| Excited State Lifetime | Nanoseconds (ns) | The heavy chlorine atoms could enhance intersystem crossing, potentially shortening the fluorescence lifetime. |

| Vibrational Redistribution Time | Picoseconds (ps) | The C-Cl and C-F vibrational modes would introduce new pathways for energy flow, affecting the IVR timescale. |

Fluorescence Spectroscopy for Molecular Dynamics and Interactions

Fluorescence spectroscopy is a highly sensitive method used to study the electronic structure of molecules and their interactions with the surrounding environment. rsc.org The fluorescence emission spectrum, quantum yield, and lifetime are all sensitive to the molecular structure and its immediate surroundings.

The fluorescence of halogenated benzenes is a well-studied phenomenon. Generally, the introduction of halogen atoms can influence the fluorescence properties through several mechanisms, including the heavy-atom effect, which can increase the rate of intersystem crossing to the triplet state and thus quench fluorescence. nih.gov

Direct fluorescence spectroscopic data for this compound is not extensively documented. However, studies on fluorinated benzenes show that the degree of fluorination affects the fluorescence quantum yield and lifetime. nih.gov For aromatic rings with up to four fluorine atoms, the first excited state is typically a ππ* state, leading to structured absorption and fluorescence spectra with high quantum yields and nanosecond lifetimes. nih.gov In contrast, penta- and hexafluorinated benzenes often exhibit very weak fluorescence. nih.gov

Given that this compound has a single fluorine substituent, it is reasonable to expect it to be fluorescent. However, the presence of the three chlorine atoms in the trichloromethyl group would likely introduce a significant heavy-atom effect, leading to a lower fluorescence quantum yield compared to fluorobenzene. The solvent environment would also play a crucial role, with polar solvents potentially leading to shifts in the emission spectrum.

| Spectroscopic Property | Expected Observation for this compound | Rationale based on Analogous Compounds |

| Excitation Wavelength | ~260 nm | Based on the absorption of fluorinated benzenes. nih.gov |

| Emission Wavelength | >280 nm | A Stokes shift is expected, typical for aromatic fluorophores. |

| Fluorescence Quantum Yield | Low | The trichloromethyl group would likely quench fluorescence via the heavy-atom effect. |

X-ray Crystallography for Regiochemistry and Crystal Packing

A crystal structure of this compound is not publicly available. However, extensive research on the crystal packing of other halogenated organic compounds provides a strong basis for predicting its solid-state structure. nih.gov The packing of halogenated molecules is governed by a variety of intermolecular interactions, including halogen bonding, hydrogen bonding, and π-π stacking. nih.govnih.gov

In halogenated aromatic compounds, C-H···X (where X is a halogen) and X···X interactions are common. nih.gov The relative importance of these interactions depends on the nature of the halogen. For fluorine and chlorine, hydrogen bonds are often dominant. nih.gov Statistical analyses of crystal structures have shown that hydrogen atoms are the preferred partners for organic halogen atoms in crystal packing. nih.gov

Furthermore, π-π stacking interactions are a significant driving force in the crystal packing of aromatic molecules, including halogenated ones. nih.gov For this compound, it is anticipated that the crystal structure would feature a combination of C-H···Cl and C-H···F hydrogen bonds, as well as potential π-π stacking of the aromatic rings. The bulky and electron-withdrawing trichloromethyl group would also play a significant role in dictating the packing arrangement, likely through steric effects and dipole-dipole interactions.

| Interaction Type | Predicted Importance in this compound Crystal Packing | Supporting Evidence from Analogous Systems |

| C-H···Cl/F Hydrogen Bonds | High | Dominant interactions for fluorine and chlorine in halogenated metallocenes. nih.gov |

| π-π Stacking | Moderate to High | Common in halogenated aromatic molecules and a driving force for molecular arrangement. nih.gov |

| Halogen···Halogen Interactions | Low to Moderate | Generally less favored than hydrogen bonding, unless hydrogen atoms are scarce on the molecular surface. nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Fluorobenzotrichloride

Quantum Chemical Methods

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to calculate the properties of molecules. These methods model the electrons and nuclei within a molecule to predict its behavior. For a molecule such as 2-Fluorobenzotrichloride, these calculations can elucidate its electronic structure, stability, and reactivity, offering a detailed picture that complements experimental findings.

Density Functional Theory (DFT) is a prominent computational method used extensively in chemistry and materials science. scispace.comnih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density to determine the energy and properties of a molecule, rather than the complex many-electron wavefunction. scispace.com This approach allows for the study of relatively large and complex molecules like this compound. DFT methods are versatile and can be used to investigate a wide array of molecular properties.

Electronic structure calculations are fundamental to understanding the nature of a molecule. ukm.my For this compound, these calculations reveal how electrons are distributed among molecular orbitals and determine key electronic properties. A primary focus of these studies is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals are critical for predicting a molecule's reactivity.

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter derived from electronic structure calculations. A smaller energy gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.govnih.gov For this compound, the presence of electronegative fluorine and chlorine atoms significantly influences the electronic distribution and the energies of these frontier orbitals. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to predict these properties. scispace.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -9.15 |

| LUMO Energy | -1.75 |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.orgscm.com This process iteratively adjusts the positions of the atoms until the forces on them are minimized and the total energy of the system is at its lowest point for a given conformation. scm.com For this compound, geometry optimization provides the precise bond lengths, bond angles, and dihedral angles that define its most stable structure.

The process is crucial for obtaining accurate molecular properties, as these are highly dependent on the molecular geometry. nih.gov Computational software packages use algorithms to systematically search for the energy minimum. mdpi.com The resulting optimized structure is essential for subsequent calculations, such as determining vibrational frequencies to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and not a transition state. nih.gov

Table 2: Illustrative Optimized Geometrical Parameters for this compound This table contains representative data to illustrate the output of a geometry optimization calculation.

| Parameter | Value |

|---|---|

| C-F Bond Length | 1.36 Å |

| C-CCl₃ Bond Length | 1.52 Å |

| C-Cl Bond Length (average) | 1.78 Å |

| C-C-F Bond Angle | 119.5° |

DFT calculations are a powerful tool for predicting the chemical reactivity and stability of molecules. ugent.besunrise.tw By analyzing various electronic descriptors, one can identify the most probable sites for electrophilic and nucleophilic attack. The HOMO and LUMO energies are central to this analysis; the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. nih.gov

Other reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.govmdpi.com For this compound, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight electron-rich (red) and electron-poor (blue) regions, offering a visual guide to reactive sites. rsc.org The presence of the electron-withdrawing trichloromethyl and fluoro groups on the benzene (B151609) ring significantly influences these properties, making the aromatic ring electron-deficient and affecting its reactivity in electrophilic aromatic substitution reactions.

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, rotation around the single bond connecting the trichloromethyl group to the benzene ring is a key conformational feature. The presence of the bulky trichloromethyl group and the fluorine atom in adjacent (ortho) positions can lead to significant steric hindrance. mdpi.com

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net For this compound, this involves modeling its participation in reactions such as nucleophilic substitution at the benzylic carbon or electrophilic substitution on the aromatic ring. chemguide.co.uklibretexts.org DFT calculations can map out the entire reaction pathway, from reactants to products, by identifying key intermediates and, most importantly, the transition states.

A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable configuration that cannot be isolated experimentally. diva-portal.org Locating the transition state structure and calculating its energy is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. aalto.fi For reactions involving this compound, computational models can help predict whether a reaction will proceed and under what conditions, providing insights that are essential for synthesis planning and understanding chemical transformations. nih.gov

Ab Initio Methods